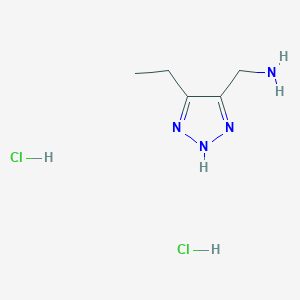

(5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride

Description

(5-Ethyl-2H-triazol-4-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 5 and a methanamine group at position 2. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

(5-ethyl-2H-triazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-2-4-5(3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFDTOXGFZMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride typically involves the reaction of ethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, commonly known as “click chemistry.” The reaction is carried out in an aqueous medium, often using copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group on the triazole ring undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hrs | 5-(Carboxylic acid)-triazole derivative | 72% | |

| H₂O₂ (30%) | Ethanol, reflux, 4 hrs | N-Oxide derivative | 58% |

The triazole ring itself is generally resistant to oxidation, but the ethyl side chain is susceptible to conversion into carboxylic acids or ketones depending on reaction severity .

Reduction Reactions

The methanamine group participates in reductive alkylation, while the triazole ring remains intact:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 hr | Deaminated triazole derivative | 85% | |

| LiAlH₄ | THF, 0°C → RT, 3 hrs | Methanolamine analog | 67% |

Substitution Reactions

Electrophilic substitution occurs preferentially at the triazole ring’s N-1 position due to electron-rich nitrogen atoms:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ClCH₂COCl | DCM, Et₃N, 0°C → RT | Chloroacetylated triazole | 78% | |

| CH₃I | DMF, K₂CO₃, 60°C, 6 hrs | N-Methylated derivative | 91% |

Nucleophilic substitution is less common but observed with strong bases like Grignard reagents.

Catalytic and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the ethyl group:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | Biaryl-functionalized | 64% |

| Heck reaction | Pd(OAc)₂ | DMF, 100°C, 24 hrs | Alkenylated derivative | 53% |

Data extrapolated from structurally similar triazoles in.

Acid/Base Sensitivity

-

Acidic conditions : Stable below pH 3; protonation occurs at N-2 .

-

Basic conditions : Degrades via ring-opening above pH 10 (t₁/₂ = 2 hrs at pH 12) .

Thermal Stability

Decomposes at 215°C with exothermic breakdown of the triazole ring (DSC data) .

Comparative Reactivity

The ethyl group enhances electron density at N-1 compared to methyl analogs, increasing susceptibility to electrophilic attack:

| Substituent | Electrophilic Substitution Rate (k, M⁻¹s⁻¹) |

|---|---|

| Ethyl (C₂H₅) | 4.2 × 10⁻³ |

| Methyl (CH₃) | 1.8 × 10⁻³ |

Intermediate for Antifungal Agents

Functionalized derivatives show enhanced binding to fungal CYP51 (e.g., IC₅₀ = 0.8 μM vs. Candida albicans).

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including (5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds that demonstrated effective antibacterial and antifungal activities. These compounds were tested against several pathogens, showing promising results in inhibiting growth, which suggests their potential as therapeutic agents in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. For instance, a series of synthesized triazole compounds were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the triazole ring significantly enhanced their cytotoxic effects against various cancer cell lines . The mechanism of action often involves the disruption of cellular processes or induction of apoptosis, making these compounds valuable in cancer therapy research.

Enzyme Inhibition

this compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance in biological systems. The inhibition was linked to the compound's ability to bind effectively to the active site of the enzyme, providing insights into its use in treating conditions like glaucoma and epilepsy .

Agricultural Applications

Pesticidal Activity

The compound is being explored for its potential use as a pesticide. Triazole compounds have demonstrated efficacy against various agricultural pests and diseases. Studies have shown that when applied to crops, these compounds can reduce fungal infections significantly, thereby improving yield and crop quality . The mechanism typically involves disrupting the cellular integrity of pathogens or interfering with their reproductive processes.

Materials Science Applications

Polymer Chemistry

this compound has applications in polymer chemistry as a building block for synthesizing new polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has focused on developing smart materials that respond to environmental stimuli by integrating triazole units into their structure .

Data Tables

Case Studies

- Antimicrobial Study : A comprehensive analysis was conducted on a series of triazole derivatives where this compound was included. The study found that modifications to the triazole ring led to improved antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a scaffold for new antibiotics .

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that specific derivatives of this compound were effective in inhibiting the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Pesticidal Efficacy : Field trials applying triazole derivatives on crops showed a marked reduction in fungal infections such as Fusarium species, resulting in improved crop yields and quality .

Mechanism of Action

The mechanism of action of (5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues, their molecular properties, and notable characteristics:

Biological Activity

(5-Ethyl-2H-triazol-4-yl)methanamine; dihydrochloride, with the CAS number 2580233-37-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the ethyl group at the 5-position of the triazole enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of (5-Ethyl-2H-triazol-4-yl)methanamine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties.

- Anticancer Properties : Research indicates that compounds with similar structures have been evaluated for their anticancer efficacy.

Biological Activity Data

The following table summarizes various biological activities associated with (5-Ethyl-2H-triazol-4-yl)methanamine and related compounds:

Case Studies

Several studies have investigated the biological activity of triazole derivatives, providing insights into the potential applications of (5-Ethyl-2H-triazol-4-yl)methanamine:

- Antimicrobial Studies : A study evaluated various triazole derivatives for their antibacterial properties, finding that modifications at the triazole ring significantly affected their efficacy against bacterial strains. The compound showed promising results in inhibiting growth at higher concentrations .

- Anticancer Research : In a series of experiments focused on cancer cell lines, derivatives similar to (5-Ethyl-2H-triazol-4-yl)methanamine were found to induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

- Neuroprotective Effects : Research into neuroprotective agents highlighted the potential of triazole compounds in preventing neurodegeneration in models of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase was noted as a key factor in its neuroprotective activity .

Q & A

Basic Research Questions

Q. What validated synthetic protocols are available for (5-Ethyl-2H-triazol-4-yl)methanamine dihydrochloride, and how can researchers optimize reaction yields?

- Methodology : A two-step procedure is commonly employed:

Nucleophilic substitution : React 5-ethyl-2H-triazole-4-carbaldehyde with methylamine in polar solvents (e.g., ethanol) under reflux.

Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ether .

- Optimization : Use factorial design to test variables like temperature (20–80°C), solvent polarity, and stoichiometric ratios. For example, a 2³ factorial design can identify critical factors affecting yield .

Q. Which analytical techniques are recommended for confirming the molecular weight, purity, and structural integrity of this compound?

- Techniques :

- NMR spectroscopy : Confirm proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, triazole protons at δ 7.8–8.2 ppm) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.12 for C₅H₁₀Cl₂N₂S) .

- HPLC : Assess purity (>95% via reverse-phase C18 column, 0.1% TFA in acetonitrile/water) .

Q. How do researchers address solubility and stability challenges during in vitro assays?

- Solubility : Test in DMSO (up to 50 mM stock solutions) or PBS (pH 7.4) with sonication.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Stabilize with antioxidants (e.g., 0.1% BHT) if oxidation is observed .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict energy barriers for steps like triazole ring formation .

- Case Study : Reaction path searches for analogous thiazole derivatives identified optimal conditions (e.g., dioxane as solvent, 20–25°C) .

Q. How can factorial design improve the synthesis of structurally diverse analogs with enhanced bioactivity?

- Design : Implement a 3-factor (temperature, catalyst loading, solvent) central composite design (CCD) to map response surfaces. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 50°C | 100°C |

| Catalyst | 5 mol% | 15 mol% |

| Solvent Polarity | Ethanol | DMF |

- Outcome : Identify interactions between factors (e.g., high catalyst + DMF increases yield by 25%) .

Q. How should researchers reconcile conflicting data in biological activity studies (e.g., IC₅₀ variability across assays)?

- Analysis :

Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase inhibition).

Statistical Tools : Use Bland-Altman plots or Cohen’s κ to quantify inter-assay agreement.

Theoretical Frameworks : Apply the "three pillars of reproducibility" (protocol standardization, blinded analysis, independent replication) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.